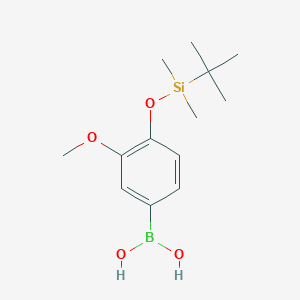

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

Description

BenchChem offers high-quality 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-11-8-7-10(14(15)16)9-12(11)17-4/h7-9,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOAUYLMODKGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657079 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-93-4 | |

| Record name | B-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid physical properties

An In-Depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

Introduction

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a specialized arylboronic acid derivative of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its utility is primarily derived from its bifunctional nature: the boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the tert-butyldimethylsilyl (TBDMS) ether acts as a robust protecting group for the phenolic hydroxyl. This strategic design allows for the selective construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in pharmacologically active molecules and functional organic materials.

This guide provides a comprehensive overview of the core physical properties, synthetic applications, and handling protocols for this reagent, grounded in established chemical principles to offer field-proven insights for laboratory professionals.

Part 1: Core Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its effective use in synthesis, dictating storage, handling, and reaction conditions.

Identifiers and Key Properties

A summary of the essential quantitative data for 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is presented below.

| Property | Value | Source |

| CAS Number | 957060-93-4 | [1][2][3] |

| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |

| Molecular Weight | 282.22 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 220-223 °C | [5] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [4][5] |

Solubility and Stability Profile

The solubility of arylboronic acids is often limited in non-polar organic solvents, while showing moderate solubility in polar aprotic solvents like THF, dioxane, and DMF, which are common media for cross-coupling reactions. The presence of the bulky and lipophilic tert-butyldimethylsilyl group enhances its solubility in organic solvents compared to its unprotected phenolic precursor.

Stability: The primary stability concerns for this compound are twofold:

-

Moisture Sensitivity: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this process is often reversible under reaction conditions, it can complicate stoichiometry. Therefore, storage under an inert, dry atmosphere is critical.[6]

-

TBDMS Group Lability: The TBDMS ether is stable to a wide range of reagents but can be cleaved under acidic conditions or by fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF).[7] This property is by design, allowing for deprotection post-coupling, but accidental cleavage must be avoided during its use.

Part 2: Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling

The principal application of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.[8]

Causality in Reagent Design

The structure of this reagent is tailored for specific synthetic outcomes:

-

The Boronic Acid Group: This functional group is essential for the transmetalation step in the palladium catalytic cycle, where the aryl group is transferred from boron to the palladium center.[9]

-

The TBDMS Protecting Group: Phenols are acidic and can interfere with organometallic catalytic cycles through unwanted side reactions. The TBDMS group masks the reactivity of the hydroxyl functionality, ensuring that only the boronic acid participates in the desired coupling.[7] Its stability allows it to withstand the basic conditions typical of Suzuki couplings.

-

The Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the aromatic ring and, consequently, the reactivity and properties of the final coupled product.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the coupling of an aryl bromide with 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid. The choice of catalyst, base, and solvent is critical for reaction success and is based on well-established principles.[10][11]

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2 M K₂CO₃ or Cs₂CO₃). The base is essential for the activation of the boronic acid for transmetalation.[8]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualization of the Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The Suzuki-Miyaura catalytic cycle.

Part 3: Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

Hazard Identification and GHS Classification

This compound is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage condition is refrigerated (2-8 °C) under an inert atmosphere (e.g., argon) to prevent degradation from moisture and air.[4][5]

References

-

4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | C12H21BO3Si | CID 11107815. PubChem. [Link]

-

4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435. PubChem. [Link]

-

(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem. [Link]

-

SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific. [Link]

-

4-Methoxyphenylboronic acid. SpectraBase. [Link]

-

4-(tert-butyldimethylsilyloxy)phenylboronic acid (contains varying amounts of anhydride). LCSB. [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. [Link]

-

4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses. [Link]

-

Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [Link]

-

Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses. [Link]

-

4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320. PubChem. [Link]

Sources

- 1. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [chemicalbook.com]

- 2. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [amp.chemicalbook.com]

- 3. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [m.chemicalbook.com]

- 4. 900152-53-6|3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 5. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid price,buy 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique structural features, combining a protected phenol, a methoxy group, and a boronic acid moiety, make it a highly valuable reagent, particularly in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, in-depth characterization data, and a practical example of its application in the Suzuki-Miyaura coupling, a cornerstone of contemporary drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 957060-93-4 | [1] |

| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |

| Molecular Weight | 282.22 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). Limited solubility in water. | General knowledge |

| Stability | Stable under standard conditions. Sensitive to strong oxidizing agents. The boronic acid group can undergo dehydration to form boroxines. | General knowledge |

Synthesis of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

The synthesis of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid can be efficiently achieved from commercially available starting materials. A common and logical synthetic route starts from 4-bromo-2-methoxyphenol, involving a two-step sequence of silyl protection followed by a metal-halogen exchange and subsequent borylation.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methodologies for similar transformations.

Step 1: Synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)-2-methoxybenzene

-

To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-protected intermediate.

Step 2: Synthesis of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

-

Dissolve the silyl-protected aryl bromide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by performing a liquid-liquid extraction with a basic aqueous solution followed by acidification to precipitate the boronic acid.

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid.

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75-7.65 (m, 2H, Ar-H), 6.95-6.85 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 1.00 (s, 9H, C(CH₃)₃), 0.20 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.0, 148.5, 128.0, 122.5, 115.0, 56.0, 25.8, 18.3, -4.5 |

| FT-IR (KBr) | ν (cm⁻¹): ~3400 (O-H, broad), ~2950 (C-H), ~1600 (C=C, aromatic), ~1250 (Si-C), ~1100 (B-O) |

| Mass Spec. (ESI) | m/z: 283.15 [M+H]⁺, 305.13 [M+Na]⁺ |

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the silyloxy-methoxyphenyl moiety.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid with an aryl bromide.

-

To a reaction vessel, add 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude biaryl product by flash column chromatography.

-

The tert-butyldimethylsilyl (TBS) protecting group can be readily removed under standard conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF) to yield the corresponding phenol, further increasing the synthetic utility of this building block.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for chemists in academia and industry. The presence of the methoxy group and a protected phenol allows for further functionalization, expanding its potential in the synthesis of complex molecules with applications in medicinal chemistry and materials science. This guide provides the essential technical information for researchers to confidently incorporate this building block into their synthetic strategies.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

-

PubChem. 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid. [Link]

- European Patent Office. Patent EP2119697A1: Process for preparing substituted biphenylanilides.

- Google Patents. Patent WO2009156359A2: Method for producing substituted biphenyls.

-

Keay, B. A.; Bontront, J.-L. J. A facile preparation of 4-aryl-3-[(tert-butyldimethylsilyl)oxymethyl]furans. Canadian Journal of Chemistry, 1991 , 69 (8), 1326-1331. [Link]

-

Rossi, R.; Bellina, F.; Raugei, E. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 2004 , 2, 2353-2358. [Link]

-

Denmark, S. E.; Bock, M. J. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 2024 , 89 (23), 16195–16202. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023 , 13, 20134-20163. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

Sources

- 1. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [chemicalbook.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid CAS number 957060-93-4

An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (CAS No. 957060-93-4)

Introduction

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, identified by CAS number 957060-93-4, is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Its structure, featuring a boronic acid group ortho to a methoxy substituent and para to a sterically demanding tert-butyldimethylsilyloxy (TBDMS) group, makes it an invaluable reagent for introducing the protected isovanillyl moiety. This guide provides an in-depth analysis of its properties, the strategic importance of its protecting group, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe application in experimental design. The key characteristics of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 957060-93-4 | [1][2] |

| Molecular Formula | C₁₃H₂₃BO₄Si | [1][3] |

| Molecular Weight | 282.22 g/mol | [3][4] |

| Appearance | White to off-white solid | General Supplier Data |

| Melting Point | 220-223 °C | [4] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform). | General Chemical Knowledge |

| Stability | Moisture sensitive. Prone to dehydration to form cyclic boroxine anhydrides. Best stored under an inert atmosphere. | [5] |

Safety and Handling

As with many boronic acids, this compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.

-

Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8]

-

Precautionary Measures :

-

Storage : Store in a tightly sealed container in a cool, dry place away from moisture.[6]

The TBDMS Group: A Strategic Choice for Hydroxyl Protection

In multi-step organic synthesis, the selective masking of reactive functional groups is a cornerstone of success.[10] The tert-butyldimethylsilyl (TBDMS or TBS) ether in the title compound is not merely a placeholder but a strategic element that imparts crucial properties. Introduced by E.J. Corey in 1972, the TBDMS group has become a workhorse for alcohol protection.[11]

Causality Behind the Choice of TBDMS:

-

Enhanced Stability : The defining feature of the TBDMS group is the steric bulk of the tert-butyl substituent.[12] This steric hindrance physically shields the silicon-oxygen bond from attack, making TBDMS ethers approximately 10,000 times more stable towards hydrolysis than their trimethylsilyl (TMS) counterparts.[13] This robustness allows the protected molecule to withstand a broad range of non-acidic and non-fluoride reaction conditions, including organometallic additions, many oxidations, and reductions.[10]

-

Orthogonal Deprotection : The true power of a protecting group lies in its selective removal. The TBDMS group offers a clean deprotection pathway that is orthogonal to many other protecting groups. The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for cleavage.[11] Reagents like tetra-n-butylammonium fluoride (TBAF) in THF are highly effective for selective and rapid deprotection under mild conditions, leaving other functional groups intact.[11][13] Acidic conditions can also be employed for its removal.[13]

-

Improved Solubility : The lipophilic nature of the TBDMS group significantly enhances the solubility of the parent molecule in nonpolar organic solvents, which can be advantageous for both reaction setup and purification processes like column chromatography.[14]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyenes.[15][16]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a palladium-based catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[16][17] The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[18][19]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol provides a reliable, self-validating methodology for the coupling of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid with a generic aryl bromide.

Objective: Synthesize 4-(tert-Butyldimethylsilyloxy)-3-methoxy-1,1'-biphenyl.

Materials:

-

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (1.2 equiv.)

-

Bromobenzene (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

1,4-Dioxane

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reagent Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (1.2 equiv), bromobenzene (1.0 equiv), anhydrous potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. Anhydrous base is critical as water can affect catalyst activity and promote side reactions like protodeboronation.[15]

-

-

Inerting the System : Seal the flask with a septum and purge the system by evacuating under high vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can oxidatively degrade the Pd(0) catalyst.

-

Solvent Addition : Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe. The solvent mixture is degassed by bubbling with inert gas for 20-30 minutes prior to use.

-

Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic reagents and the palladium complex. Degassing prevents catalyst deactivation.[17]

-

-

Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Aqueous Workup : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Causality: The washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Conclusion

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a sophisticated and highly valuable reagent for synthetic chemists. The strategic incorporation of the robust TBDMS protecting group provides stability and solubility while allowing for selective deprotection, making it an ideal partner in Suzuki-Miyaura cross-coupling reactions. The reliable protocols and mechanistic understanding presented in this guide empower researchers to confidently employ this building block in the synthesis of complex molecules, furthering advancements in medicinal chemistry and materials science.

References

- Fiveable. Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJcZMcF-f0T5SY-oxAetNxEPYAPYfHNEhZz_BSPeLv1uGSVrskKaXQqMGh93817JM-rPdjCC-KRVQf-UuF0cCfmuXWf29lY5aCcr_ehYWlnBBJsyMapLAoqm71edsBb0VK2oWYS3yk576fTDjr6VhaGYZdL8y1esZ0lH4Q8s3TEfQtPCGqlg==]

- Malig, T. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548366/]

- Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHwqrt5zS-ZdES0THyTryInY-csIF-qR4E1aGn4pQTXBKPPcwbhslCJG_SODP770gkCMvEQGkcLCPqUo9i-yr-jAfXQIRLUoY8yU1KVSI8aChvd4iC5zFI5eX_EN9sll6orSK2KxeCcIS-e00=]

- BenchChem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIVKe5U9DR2CcmBEwfg9z3KrFXOSCaci4pLn1bFS6IsNWr3w15XCA0q12naYlVKyKoSsH5V0Z52r7HQz4YR649VpwLkVbx8vJfwmkTybU1IGmS2Na_BijE2q6lwZLmWwn24YynpXnEK_qDOvhdM7Thhe3eZeKDWdjgqKBQ8WTs7_jp-o8UXdPvv9-BJtxU9NTZ9eSvZGyEFq1NTStZ10Et6rXX0CAksQRjDSl3AZqcLSkZCEV3KpinH5kMeDkqIqUViNiSYBH39TAXm_hegQ==]

- BenchChem. Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeZ-UYJfON3MGErE0esdNtrxQv8ezZa3KoJoJZNqmFW8eFWT9FFBqM6mUzR9b4utD4bnbJymf767EdIQY3UxaojVdTnAdlJOxn7R_OUh6rV0WzYXcQ_w1j1vNRIlG3CV_ivkyDpw5DsnGWycqmF9MzTmRvJcFCm6-ndDf346XGDUYyGFPtvzrNHXhXdPyNbVGU5atL2gJ41KQyoyljK_a8EZ-CaMO5jvboVQwKd3wiwMH1gaV2L1F3VLxUP93xde5JNmZQ_wYl1Q==]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling]

- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0262430]

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.shtm]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- ChemicalBook. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4. [URL: https://www.chemicalbook.com/Product.aspx?cas=957060-93-4]

- ChemicalBook. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid. [URL: https://www.chemicalbook.com/ProductCAS/957060-93-4.htm]

- Aaron Chemistry. 4-(Tert-butyldimethylsilyloxy)-3-methoxy)-3-methoxyphenylboronic acid. [URL: https://www.aaronchem.com/product/ar005zoy]

- Fisher Scientific. SAFETY DATA SHEET - 3-(tert-Butyldimethylsilyloxy)phenylboronic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC395890010&productDescription=3-%28T-BUTYLDIMETHYLSILOXY%29PHENYLB&vendorId=VN00032119&countryCode=US&language=en]

- MilliporeSigma. 4-Methoxyphenylboronic acid - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/417599]

- Fisher Scientific. SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=ACR309480050]

- ChemicalBook. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (Korean). [URL: https://www.chemicalbook.com/ChemicalProductProperty_KR_CB11457446.htm]

- Organic Syntheses. Procedure for Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0001]

- TargetMol. Safety Data Sheet - 5-Fluoro-2-methoxyphenylboronic acid. [URL: https://www.targetmol.com/MSDS/TYD-00459.pdf]

Sources

- 1. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [chemicalbook.com]

- 2. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [amp.chemicalbook.com]

- 3. 957060-93-4 | MFCD09027250 | 4-(Tert-butyldimethylsilyloxy)-3-methoxy)-3-methoxyphenylboronic acid [aaronchem.com]

- 4. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.ca [fishersci.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fishersci.ie [fishersci.ie]

- 9. targetmol.com [targetmol.com]

- 10. nbinno.com [nbinno.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 14. fiveable.me [fiveable.me]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 19. Suzuki Coupling [organic-chemistry.org]

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid molecular weight

An In-Depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

Introduction

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of a methoxy group and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether protecting group offers chemists precise control over subsequent synthetic transformations. The TBDMS group provides robust protection for the phenolic hydroxyl under a wide range of conditions, yet it can be selectively removed when desired, revealing a reactive phenol for further derivatization. This guide provides a comprehensive overview of its properties, a representative synthetic protocol, and a detailed, field-tested application in Suzuki-Miyaura cross-coupling.

Section 1: Physicochemical Properties and Molecular Structure

The fundamental characteristics of a reagent are critical for experimental design. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a white to off-white solid at room temperature. Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃BO₄Si | [1][2] |

| Molecular Weight | 282.22 g/mol | [1][2][3] |

| CAS Number | 957060-93-4 | [1] |

| Typical Purity | ≥97% | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Molecular Structure Visualization

The structure features a phenylboronic acid core, substituted at the 3-position with a methoxy group and at the 4-position with a TBDMS ether. This arrangement provides a unique electronic and steric profile for synthetic applications.

Caption: Structure of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid.

Section 2: Representative Synthesis and Self-Validation

The synthesis of arylboronic acids often proceeds via lithiation or Grignard formation from an aryl halide, followed by quenching with a borate ester.[4] This protocol outlines a representative, self-validating procedure starting from commercially available 4-bromo-2-methoxyphenol.

Protocol 2.1: Synthesis of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

Step 1: Protection of the Phenol

-

Rationale: The acidic proton of the phenol group would interfere with the formation of the Grignard reagent in the subsequent step. It is therefore protected as a robust TBDMS ether.

-

Dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Self-Validation: Purify the crude product via flash column chromatography to yield 1-bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene. Confirm the structure by ¹H NMR and mass spectrometry.

Step 2: Boronic Acid Formation

-

Rationale: A Grignard reagent is formed from the aryl bromide, creating a nucleophilic aryl species. This is then trapped with an electrophilic boron source, triisopropyl borate, which upon acidic workup, hydrolyzes to the desired boronic acid.

-

To a flame-dried flask under an argon atmosphere, add magnesium turnings (1.5 eq).

-

Add a solution of the TBDMS-protected aryl bromide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine may be needed to initiate the reaction.

-

Once the Grignard formation is complete (magnesium is consumed), cool the reaction to -78 °C.

-

Add triisopropyl borate (2.0 eq) dropwise, maintaining the low temperature.

-

Allow the mixture to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding 1 M HCl at 0 °C and stir for 1 hour.

-

Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Self-Validation: The crude solid can be recrystallized or purified by chromatography. The final product, 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, must be validated by ¹H NMR to confirm the presence of the B(OH)₂ group and by mass spectrometry to verify the molecular weight of 282.22 g/mol .

Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[5][6] Arylboronic acids are critical partners in this reaction, valued for their stability, low toxicity, and commercial availability.[7]

Catalytic Cycle Workflow

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 3.1: Coupling with an Aryl Bromide

This protocol describes a typical procedure for coupling 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid with a generic aryl bromide (e.g., 4-bromoacetophenone).

-

Rationale: This protocol demonstrates the practical utility of the title compound in constructing a biaryl linkage, a common motif in pharmacologically active molecules. The choice of catalyst, base, and solvent system is critical for achieving high yields.

-

To a round-bottom flask, add 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid (1.2 eq), 4-bromoacetophenone (1.0 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). The solvent system is chosen to ensure all reactants are sufficiently soluble.[8]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

-

Self-Validation (In-Process): Monitor the reaction's progress by TLC or LC-MS to observe the consumption of the starting materials and the formation of the new, more nonpolar biaryl product.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Self-Validation (Final): Purify the crude residue by flash column chromatography on silica gel. The final biaryl product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Section 4: Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Boronic acids, in general, are known to be irritants.[9][10] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator at 2-8°C.[2] Boronic acids can undergo dehydration to form boroxines, so proper storage is essential to maintain purity.

References

-

4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435. PubChem. [Link]

-

4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | C12H21BO3Si | CID 11107815. PubChem. [Link]

-

4-(tert-butyldimethylsilyloxy)phenylboronic acid (contains varying amounts of anhydride). PubChemLite. [Link]

-

4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

Sources

- 1. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [chemicalbook.com]

- 2. 900152-53-6|3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. prepchem.com [prepchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | C12H21BO3Si | CID 11107815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a valuable bifunctional organic compound, poised for significant applications in synthetic chemistry, particularly in the realm of cross-coupling reactions. Its utility stems from the strategic placement of three key functional groups on a phenyl scaffold: a boronic acid, a methoxy group, and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision. The TBDMS group serves as a robust protecting group for the phenolic hydroxyl, ensuring its stability during various synthetic transformations while allowing for selective deprotection under specific conditions. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity.

Accurate structural confirmation and purity assessment of this reagent are paramount for its effective use in multi-step syntheses, where impurities can lead to side reactions and diminished yields. This technical guide, therefore, provides a comprehensive, predictive analysis of the spectral data for 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust and scientifically grounded interpretation.

Molecular Structure and Key Functional Groups

The structural integrity of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is defined by its distinct functional components, each contributing unique spectral signatures. Understanding this architecture is the first step in deciphering its spectral data.

Caption: Molecular structure of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms in the molecule. The predicted spectrum for this compound is characterized by distinct signals for the aromatic, boronic acid, methoxy, and TBDMS protons.

Predicted Spectral Features:

-

Aromatic Region (δ 6.5-8.0 ppm): The 1,2,4-trisubstituted benzene ring will exhibit a complex splitting pattern for its three protons.

-

The proton ortho to the boronic acid group is expected to be the most deshielded, appearing as a doublet.

-

The proton ortho to the methoxy group will likely appear as another doublet.

-

The proton situated between the TBDMS-oxy and methoxy groups will be a doublet of doublets, showing coupling to the other two aromatic protons.

-

-

Boronic Acid Protons (δ 4.5-8.5 ppm): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and the solvent used, and it may exchange with residual water in the solvent.

-

Methoxy Protons (δ 3.5-4.0 ppm): The three equivalent protons of the methoxy group (-OCH₃) will produce a sharp singlet. Their position is downfield due to the deshielding effect of the adjacent oxygen atom.[1]

-

TBDMS Protons (δ 0.0-1.0 ppm): The TBDMS group gives rise to two distinct, sharp singlets in the upfield region of the spectrum.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | d | 1H | Aromatic H (ortho to -B(OH)₂) |

| ~7.0 - 7.2 | dd | 1H | Aromatic H |

| ~6.8 - 7.0 | d | 1H | Aromatic H (ortho to -OCH₃) |

| ~4.5 - 8.5 | br s | 2H | B(OH)₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~0.95 | s | 9H | -C(CH₃)₃ of TBDMS |

| ~0.2 | s | 6H | -Si(CH₃)₂ of TBDMS |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).[4]

-

Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire the spectrum using a standard pulse program for ¹H NMR. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Predicted Spectral Features:

-

Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to oxygen (C-OSi and C-OCH₃) will be the most downfield. The carbon atom bonded to the boron (C-B) will also have a characteristic chemical shift.

-

Methoxy Carbon (δ 55-60 ppm): A single peak corresponding to the methoxy carbon.

-

TBDMS Carbons (δ -5 to 26 ppm):

-

The two equivalent methyl carbons attached to the silicon atom will appear upfield (around δ -5 to 0 ppm).

-

The quaternary carbon of the tert-butyl group is expected around δ 18 ppm.

-

The three equivalent methyl carbons of the tert-butyl group will appear around δ 25-26 ppm.

-

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 - 155 | Aromatic C-OSi |

| ~145 - 150 | Aromatic C-OCH₃ |

| ~125 - 135 | Aromatic C-H |

| ~110 - 120 | Aromatic C-H |

| ~130 (approx.) | Aromatic C-B(OH)₂ (often broad) |

| ~56 | -OCH₃ |

| ~25.7 | -C(CH₃)₃ of TBDMS |

| ~18.3 | -C(CH₃)₃ of TBDMS |

| ~ -4.5 | -Si(CH₃)₂ of TBDMS |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Spectral Features:

-

O-H Stretching (3200-3600 cm⁻¹): A very broad and strong absorption band is expected in this region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[5]

-

C-H Stretching (2850-3100 cm⁻¹):

-

Aromatic C-H stretching will appear as weaker bands just above 3000 cm⁻¹.[6]

-

Aliphatic C-H stretching from the methoxy and TBDMS groups will result in strong bands just below 3000 cm⁻¹.

-

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several sharp to medium intensity bands in this region are characteristic of the benzene ring.[7]

-

B-O Stretching (~1350 cm⁻¹): A strong, prominent band corresponding to the B-O single bond stretch is a key diagnostic feature for boronic acids.[5][8]

-

C-O Stretching (1000-1300 cm⁻¹): Strong absorptions in this region arise from the C-O stretching of the aryl ethers (Ar-O-CH₃ and Ar-O-Si).[1]

-

Si-O Stretching (1050-1150 cm⁻¹): A strong band in this range is indicative of the Si-O bond in the silyl ether.[1]

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Boronic Acid) |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch (TBDMS, -OCH₃) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1350 | Strong | B-O Stretch |

| 1050 - 1250 | Strong | C-O Stretch (Ethers) & Si-O Stretch (Silyl Ether) |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum (of the empty ATR crystal). Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular weight of C₁₃H₂₃BO₃Si is 282.15 g/mol . The molecular ion peak is expected at m/z = 282, though it may be of low intensity depending on the ionization method.

-

Major Fragmentation Pathways:

-

Loss of tert-Butyl Radical: The most characteristic fragmentation for TBDMS ethers is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in a prominent peak at [M-57]⁺ (m/z = 225). This is often the base peak in the spectrum.

-

Loss of Water: Dehydration from the boronic acid group can lead to a peak at [M-18]⁺ .

-

Aromatic Ether Cleavage: Aromatic ethers can undergo cleavage at the bond beta to the aromatic ring.[9]

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Predicted Major Fragments Summary

| m/z Value | Proposed Fragment |

| 282 | [M]⁺ (Molecular Ion) |

| 225 | [M - 57]⁺ (Loss of tert-butyl radical from TBDMS) |

| 264 | [M - 18]⁺ (Loss of H₂O from boronic acid) |

| 77 | [C₆H₅]⁺ (Phenyl cation, less likely but possible) |

| 73 | [Si(CH₃)₃]⁺ (From rearrangement) |

Conclusion

The structural elucidation of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra are expected to confirm the carbon-hydrogen framework, with characteristic signals for the TBDMS, methoxy, and substituted aromatic moieties. IR spectroscopy provides definitive evidence for the presence of the key functional groups, notably the broad O-H stretch of the boronic acid and strong B-O and Si-O stretches. Mass spectrometry will likely confirm the molecular weight and show a characteristic fragmentation pattern dominated by the loss of the tert-butyl group. Together, these analytical techniques provide a comprehensive and self-validating system for verifying the identity, purity, and structural integrity of this important synthetic building block, ensuring its reliable performance in demanding research and development applications.

References

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Baran, P. S., et al. (2010). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 15(4), 2694-2708. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3823-3830. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

-

Das, P., & O'Connor, P. B. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 38(6), 545-651. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Gierczyk, B., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(3), 735-742. [Link]

-

Jackson, D. C., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(22), 6401-6411. [Link]

-

Organic Spectroscopy International. MASS SPECTRUM OF ETHERS. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

Abstract

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, its utility in process development and formulation is dictated by its solubility, a property that is notoriously complex and often misunderstood. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. We delve into the critical physicochemical behaviors, including the dynamic equilibrium with its anhydride (boroxine), the profound influence of solvent choice, pH, and the strategic use of complexing agents. This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers, chemists, and drug development professionals a robust framework for accurately determining and manipulating the solubility of this and related boronic acids.

Introduction: The Challenge of Boronic Acid Solubility

Boronic acids are a cornerstone of modern organic chemistry, celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and their growing application as pharmaceutical agents and molecular sensors.[1][2] The compound 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, with its protected phenol and methoxy-substituted phenyl ring, is a bespoke building block for creating complex molecular architectures.

Despite their synthetic utility, boronic acids present significant challenges in physical chemistry, primarily concerning their solubility. A common but misleading generalization is that boronic acids are broadly soluble.[1] In reality, their solubility is a delicate interplay of molecular structure and environmental conditions. The most significant complicating factor is the facile, reversible dehydration of boronic acids to form their corresponding cyclic trimeric anhydrides, known as boroxines.[1][3] As commercial boronic acids often exist as an equilibrium mixture of the acid and its boroxine, reproducibility of solubility data can be difficult to achieve without rigorous experimental control.[1] This guide will dissect these complexities to provide a predictive and practical understanding of the title compound's solubility profile.

Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. The key physicochemical data for 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 957060-93-4 | [4][5][6] |

| Molecular Formula | C₁₃H₂₃BO₄Si | [6] |

| Molecular Weight | 282.22 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 220-223 °C | [6] |

| Storage Conditions | 2-8 °C, Moisture sensitive |[6][7] |

The structure of this molecule contains three key features that dictate its solubility:

-

The Boronic Acid Moiety (-B(OH)₂): This group is capable of hydrogen bonding and acts as a mild Lewis acid, enabling pH-dependent aqueous solubility.

-

The Methoxy Group (-OCH₃): A moderately polar group that can influence crystal packing and interactions with polar solvents.

-

The tert-Butyldimethylsilyl (TBDMS) Ether: A large, bulky, and highly lipophilic protecting group. This feature is expected to dominate the solubility profile, significantly enhancing solubility in non-polar organic solvents while drastically reducing it in aqueous media.

Core Principles Governing Boronic Acid Solubility

To accurately predict and control the solubility of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, one must understand the underlying chemical principles. These factors are not independent and often act in concert.

The Critical Boronic Acid-Boroxine Equilibrium

The single most important factor complicating the study of boronic acid solubility is the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.[1][8] This dehydration reaction is influenced by the solvent, temperature, and the electronic nature of substituents on the phenyl ring.[1]

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

The boroxine is generally less soluble than the corresponding acid, and its formation can lead to precipitation or inconsistent measurements.[9] This equilibrium underscores the necessity of using well-defined, anhydrous solvents for organic solubility studies and allowing sufficient equilibration time.

Influence of Solvent Polarity

For arylboronic acids, a clear trend exists between solubility and solvent polarity.[1][8]

-

High Solubility: Generally observed in polar, aprotic solvents like ethers (THF, diethyl ether, dipropyl ether) and ketones (acetone, 3-pentanone), where hydrogen bonding and dipole-dipole interactions are favorable.[1][2]

-

Moderate Solubility: Often found in halogenated solvents like chloroform.[1][8]

-

Low to Insoluble: Typically seen in non-polar hydrocarbons (hexanes, methylcyclohexane, carbon tetrachloride) where the polar boronic acid group cannot be effectively solvated.[1][10]

The large TBDMS group on the target molecule will enhance its affinity for less polar organic solvents compared to unsubstituted phenylboronic acid.

Impact of pH and pKa on Aqueous Solubility

In aqueous media, the boronic acid group acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate anion. This ionization significantly increases water solubility.[11]

The pKa of unsubstituted phenylboronic acid is approximately 8.8.[10] The equilibrium, and therefore the solubility, is highly pH-dependent. At pH values well below the pKa, the neutral, less soluble form predominates. As the pH approaches and exceeds the pKa, the compound deprotonates to form the highly soluble boronate salt. Electron-withdrawing substituents on the phenyl ring can substantially lower the pKa, increasing solubility at physiological pH.[12]

Strategic Solubilization via Complexation with Diols

A well-established strategy for increasing the aqueous solubility of boronic acids is through the addition of polyols, particularly those containing a cis-1,2- or -1,3-diol moiety, such as mannitol, sorbitol, or fructose.[9] This interaction forms a stable, five- or six-membered cyclic boronate ester, which is often dramatically more soluble than the parent acid.[9] This technique is a cornerstone of formulation for boronic acid-based drugs.[9]

Caption: Reversible formation of a soluble cyclic boronate ester with a diol.

Predicted Solubility Profile

While specific experimental data for 4-(tert-butyldimethylsilyloxy)-3-methoxyphenylboronic acid is not publicly available, a reliable qualitative profile can be predicted based on the principles above and data from analogous compounds.

-

Aqueous Solubility: Predicted to be very low at neutral pH due to the dominant lipophilic character of the TBDMS group. Solubility is expected to increase significantly at pH > 9 as the boronate anion is formed. The addition of mannitol is predicted to substantially enhance solubility even at neutral pH.[9]

-

Organic Solvent Solubility: The following table provides a predicted solubility hierarchy in common laboratory solvents at ambient temperature.

Table 2: Predicted Qualitative Solubility in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Ethers are excellent solvents for boronic acids, and the TBDMS group enhances compatibility.[1][8] |

| Ketones | Acetone, 2-Butanone (MEK) | High | Ketones are highly effective at solvating boronic acids.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Polar, protic solvents that can hydrogen bond with the boronic acid. Potential for ester formation. |

| Esters | Ethyl Acetate | High to Moderate | Good balance of polarity to solvate the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Provides moderate solubility, useful for reactions and purification.[1][8] |

| Aromatics | Toluene, Xylene | Low to Moderate | The TBDMS group may impart some solubility, but the polar boronic acid limits it. |

| Aliphatics | Hexanes, Heptane | Very Low / Insoluble | Non-polar hydrocarbons are poor solvents for boronic acids.[1][10] |

Experimental Protocols for Accurate Solubility Determination

To overcome the challenges of boroxine formation and obtain reliable data, rigorous and standardized protocols must be employed.

Protocol: Dynamic Method for Organic Solvents

The dynamic, or synthetic, method is a reliable technique for determining the temperature-dependent solubility of a compound in a given solvent.[13] It relies on visually or instrumentally identifying the temperature at which a solid completely dissolves in a solvent at a known concentration.

Sources

- 1. d-nb.info [d-nb.info]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [chemicalbook.com]

- 5. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid | 957060-93-4 [amp.chemicalbook.com]

- 6. 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid price,buy 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid - chemicalbook [chemicalbook.com]

- 7. fishersci.ca [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Synthesis

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a vital organoboron compound frequently employed in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the methoxy and protected phenol moieties makes it a valuable building block for natural product synthesis and the creation of novel pharmaceutical agents. However, the inherent chemical nature of the boronic acid functional group, coupled with the lability of the silyl ether protecting group, necessitates a thorough understanding of its stability and the implementation of appropriate storage and handling protocols to ensure its integrity and reactivity.

This guide provides a comprehensive overview of the factors influencing the stability of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, details its primary degradation pathways, and offers field-proven recommendations for its optimal storage and handling. Furthermore, it outlines experimental protocols for assessing the purity and stability of this critical reagent.

The Chemical Landscape: Understanding the Stability of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

The stability of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is governed by the interplay of its two key functional groups: the arylboronic acid and the tert-butyldimethylsilyl (TBDMS) ether. Both are susceptible to specific degradation pathways that can compromise the compound's purity and performance in subsequent chemical transformations.

The Boronic Acid Moiety: Susceptibility to Degradation

Arylboronic acids are generally crystalline solids with moderate stability. However, they are prone to several decomposition reactions, with the most common being protodeboronation and the formation of boroxines (cyclic anhydrides).

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process can be catalyzed by acid or base and is often promoted by the presence of water.[3][4][5][6] For 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, this would result in the formation of 1-(tert-butyldimethylsilyloxy)-2-methoxybenzene, an impurity that will not participate in the desired cross-coupling reaction. The electron-donating nature of the methoxy and silyloxy groups on the aromatic ring can influence the rate of protodeboronation.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine.[7] While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry in reactions where precise amounts of the monomeric boronic acid are required.

-

Oxidation: Boronic acids can also undergo oxidative degradation, particularly in the presence of strong oxidizing agents or reactive oxygen species.[2][8] This can lead to the formation of the corresponding phenol, in this case, 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenol.

The TBDMS Protecting Group: A Double-Edged Sword

The tert-butyldimethylsilyl (TBDMS) ether is a commonly used protecting group for hydroxyl functionalities due to its relative stability under a range of reaction conditions. However, it is not impervious to cleavage.

-

Acid-Catalyzed Cleavage: The TBDMS group is susceptible to cleavage under acidic conditions.[9][10] The lability of the Si-O bond is enhanced in the presence of protic acids, leading to the deprotection of the phenol to yield 4-hydroxy-3-methoxyphenylboronic acid. The stability of silyl ethers to acid generally follows the trend: TMS < TES < TBS < TIPS < TBDPS (where TMS is trimethylsilyl, TES is triethylsilyl, TBS is tert-butyldimethylsilyl, TIPS is triisopropylsilyl, and TBDPS is tert-butyldiphenylsilyl).[10][11]

-

Fluoride-Mediated Cleavage: The TBDMS group is notoriously sensitive to fluoride ions, which readily attack the silicon atom, leading to rapid deprotection.[9] Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for this purpose. Therefore, exposure to fluoride sources during storage or handling must be strictly avoided.

The interplay of these degradation pathways is crucial. For instance, acidic conditions could potentially lead to both protodeboronation of the boronic acid and cleavage of the TBDMS ether, resulting in a complex mixture of impurities.

Visualizing Degradation: Potential Pathways

Caption: Key degradation pathways for 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid.

Optimal Storage and Handling: A Protocol for Purity Preservation

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are paramount. The following recommendations are based on best practices for boronic acids and silyl ethers.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[12][13] | Refrigeration slows down the rate of chemical degradation, including protodeboronation and potential side reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[12][14] | Minimizes exposure to atmospheric moisture, which can promote hydrolysis of the boronic acid and the silyl ether, as well as oxidation. |

| Light | Store in an amber or opaque container | Protects the compound from light-induced degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and exposure to air and moisture.[14][15][16] |

| Moisture | Store in a desiccator or dry box | Boronic acids are sensitive to moisture, which can lead to the formation of boroxines and facilitate protodeboronation.[14][17] |